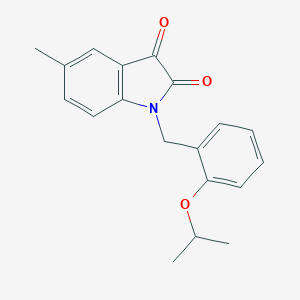

![molecular formula C22H25NO3 B367149 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-62-6](/img/structure/B367149.png)

1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DL76 has been studied using the microorganism Cunninghamella. The most probable direction of DL76 metabolic transition was the oxidation of the methyl group in the tert-butyl moiety leading to the formation of the metabolite with I° alcohol properties .Chemical Reactions Analysis

The biotransformation of DL76 was carried out by three strains of filamentous fungus: Cunninghamella echinulata, Cunninghamella blakesleeana, and Cunninghamella elegans. All three strains conducted the oxidation of the methyl group in the tert-butyl moiety of DL76 .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

1-[3-(4-tert-Butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), plays a critical role in the synthesis of heterocyclic compounds. Isatins and their derivatives are renowned for their synthetic versatility and significant biological activities. They serve as essential building blocks in forming a wide range of N-heterocycles through various reactions. Recent literature emphasizes Pfitzinger, ring-opening, and ring expansion reactions of isatin derivatives, underscoring their potential in creating novel heterocyclic compounds with promising research and therapeutic applications (Sadeghian & Bayat, 2022).

Bioactive Phenolic Compounds

The structural component, 4-tert-butylphenoxy, relates to the exploration of bioactive phenolic compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs. These compounds are identified in numerous species across different families, showcasing a broad spectrum of toxicity against testing organisms. This toxicity, intriguingly, includes autotoxicity, suggesting a complex biological role that might be leveraged in scientific research for understanding bioactive substances' ecological and physiological functions (Zhao et al., 2020).

Synthetic Phenolic Antioxidants

Another research domain is the environmental and biological impact of synthetic phenolic antioxidants (SPAs), which include derivatives related to the tert-butylphenol structure. SPAs are used extensively across industries to extend product shelf life by inhibiting oxidative reactions. Investigations into SPAs’ environmental presence, human exposure, and toxicity have highlighted concerns, particularly regarding their potential for hepatic toxicity, endocrine disruption, and carcinogenicity. These studies call for the development of novel SPAs with minimized environmental and health risks, emphasizing the need for ongoing research in chemical synthesis and toxicology (Liu & Mabury, 2020).

Mécanisme D'action

Target of Action

The compound 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, also known as DL76, primarily targets the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine .

Mode of Action

DL76 acts as an antagonist for the Histamine H3 Receptor and an inhibitor for Monoamine Oxidase B . As an H3R antagonist, it prevents the action of histamine at the H3 receptor, leading to increased release of histamine and other neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .

Biochemical Pathways

The action of DL76 affects the dopaminergic and histaminergic pathways . By inhibiting MAO B and antagonizing H3R, DL76 increases the levels of dopamine and histamine in the brain. This can have positive effects on cognitive function and potentially provide therapeutic benefits for neurodegenerative diseases like Parkinson’s disease .

Pharmacokinetics

It has been described asorally available , indicating good absorption and bioavailability

Result of Action

The increased levels of dopamine and histamine in the brain due to the action of DL76 can lead to enhanced cognitive function . In vivo studies have shown antiparkinsonian activity of DL76, suggesting potential therapeutic benefits for Parkinson’s disease .

Propriétés

IUPAC Name |

1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBPUYLQHLNNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)